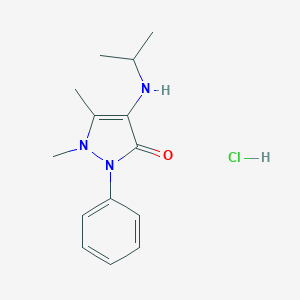

Ramifenazone Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758621. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Pyrazolones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.ClH/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12;/h5-10,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPVTNJDDFIBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18342-39-7, 3615-24-5 (Parent) | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18342-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018342397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40929145 | |

| Record name | 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13576-96-0, 18342-39-7, 3615-24-5 | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13576-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013576960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018342397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ramifenazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-4-[(isopropyl)amino]-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-4-(isopropylamino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAMIFENAZONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182MZB7ZV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ramifenazone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ramifenazone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class, exerts its therapeutic effects through a targeted mechanism of action primarily centered on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][] This guide provides a comprehensive technical overview of the molecular pathways influenced by Ramifenazone Hydrochloride, the experimental methodologies to elucidate its activity, and its pharmacological profile. By understanding the core mechanism, researchers and drug development professionals can better contextualize its potential therapeutic applications and guide future investigations. While Ramifenazone has demonstrated analgesic, antipyretic, and anti-inflammatory properties, it is noteworthy that some sources indicate it possesses lower activity and stability compared to other pyrazolone derivatives, which has influenced its clinical application.[]

Introduction: The Pyrazolone Class and the Significance of COX-2 Selectivity

Ramifenazone is a pyrazolone derivative, a class of compounds that has been a cornerstone in the management of pain and inflammation for decades.[] The primary therapeutic target of NSAIDs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and in platelet aggregation. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the production of prostaglandins that cause pain and inflammation.[1]

The therapeutic efficacy of NSAIDs is derived from the inhibition of COX-2, while many of the common adverse effects, such as gastrointestinal bleeding and renal dysfunction, are associated with the concurrent inhibition of COX-1.[3][4] Therefore, the development of selective COX-2 inhibitors has been a major focus in drug discovery to create agents with an improved safety profile. Ramifenazone is reported to be a selective inhibitor of COX-2, which theoretically offers a more targeted anti-inflammatory and analgesic effect with a reduced risk of certain side effects.[1][]

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The central mechanism of action of this compound is the inhibition of the synthesis of prostaglandins, potent lipid mediators of inflammation, pain, and fever.[1] This is achieved through the direct inhibition of the cyclooxygenase (COX) enzymes.

The Arachidonic Acid Cascade and the Role of Cyclooxygenase

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane phospholipids by the action of phospholipase A2. Arachidonic acid is then metabolized by COX enzymes into an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently converted by various tissue-specific isomerases into a range of prostaglandins, including prostaglandin E2 (PGE2), prostacyclin (PGI2), and thromboxane A2 (TXA2), each with distinct biological functions.

Selective Inhibition of COX-2

Ramifenazone is characterized as a selective COX-2 inhibitor.[1][] This selectivity is attributed to structural differences in the active sites of the two COX isoforms. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. Selective inhibitors like Ramifenazone are thought to possess a bulky side group that can fit into this side pocket of COX-2, leading to a higher binding affinity for this isoform. This preferential binding to COX-2 results in the inhibition of prostaglandin synthesis primarily at sites of inflammation, while having a lesser effect on the protective prostaglandins produced by COX-1 in the gastrointestinal tract and platelets.

Experimental Elucidation of the Mechanism of Action

A comprehensive understanding of Ramifenazone's mechanism of action is derived from a combination of in vitro and in vivo experimental models. These assays are designed to quantify its inhibitory effects on COX enzymes and to demonstrate its therapeutic efficacy in relevant animal models of pain, inflammation, and fever.

In Vitro Assays: Quantifying COX Inhibition

The cornerstone of characterizing the mechanism of any NSAID is the in vitro determination of its inhibitory activity against COX-1 and COX-2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 isoforms.

Materials:

-

Recombinant human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

A known non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing a heme cofactor)

-

Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the prostaglandin product)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, the COX-1 or COX-2 enzyme, and the various concentrations of Ramifenazone or control compounds.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction and add the detection reagent.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Ramifenazone compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

The results of the in vitro COX inhibition assay should be summarized in a table to clearly present the potency and selectivity of Ramifenazone.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Ramifenazone HCl | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |

| Indomethacin (Control) | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |

| Celecoxib (Control) | [Insert experimental value] | [Insert experimental value] | [Calculate from experimental values] |

In Vivo Models: Demonstrating Therapeutic Efficacy

In vivo animal models are essential for confirming the anti-inflammatory, analgesic, and antipyretic effects of Ramifenazone that are predicted by its in vitro mechanism of action.

This is a widely used and well-validated model of acute inflammation.

Procedure:

-

Male Wistar rats are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw is measured using a plethysmometer.

-

Animals are orally administered with either vehicle, this compound at various doses, or a standard drug (e.g., indomethacin).

-

After a set time (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

This model is used to assess peripheral analgesic activity.

Procedure:

-

Male albino mice are divided into groups and administered orally with vehicle, this compound at different doses, or a standard analgesic (e.g., aspirin).

-

After a predetermined time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

-

The number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

The percentage of protection against writhing is calculated for each treated group in comparison to the control group.

This model is commonly used to evaluate the antipyretic potential of a compound.

Procedure:

-

The basal rectal temperature of male Wistar rats is recorded using a digital thermometer.

-

Fever is induced by a subcutaneous injection of a 20% aqueous suspension of brewer's yeast.

-

After a period of time (e.g., 18 hours) to allow for the development of pyrexia, the rectal temperature is measured again.

-

Animals with a significant rise in temperature are then treated orally with vehicle, this compound at various doses, or a standard antipyretic (e.g., paracetamol).

-

Rectal temperature is recorded at regular intervals (e.g., 1, 2, and 3 hours) after drug administration.

-

The reduction in temperature is calculated and compared to the control group.

Pharmacological Profile

A complete understanding of the mechanism of action of Ramifenazone also requires consideration of its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics

While specific pharmacokinetic data for Ramifenazone is limited in the public domain, general characteristics of pyrazolone derivatives can provide some insight. These compounds are typically well-absorbed after oral administration, with peak plasma concentrations reached relatively quickly. The metabolism of pyrazolones primarily occurs in the liver, and the metabolites are excreted mainly through the kidneys. The half-life of pyrazolone derivatives can vary.

Pharmacodynamics and Therapeutic Implications

The selective inhibition of COX-2 by Ramifenazone underpins its therapeutic applications.

-

Osteoarthritis: Ramifenazone is being researched as a potential therapy for osteoarthritis.[] By inhibiting COX-2 in inflamed joints, it can reduce the production of prostaglandins that contribute to pain and inflammation, thereby improving joint function and reducing discomfort.

-

Analgesia: The analgesic effect of Ramifenazone is a direct consequence of the reduced prostaglandin synthesis, particularly PGE2, which is known to sensitize peripheral nerve endings to other pain-producing stimuli.

-

Antipyresis: Fever is often mediated by the production of prostaglandins in the hypothalamus in response to inflammatory cytokines. By inhibiting central COX-2, Ramifenazone can reduce the synthesis of these pyrogenic prostaglandins, leading to a reduction in body temperature.

Additional Pharmacological Activities

Some reports suggest that Ramifenazone may possess antibacterial properties.[] The mechanism for this potential activity is less clear and may be independent of its COX-inhibitory effects. Further research is needed to fully characterize and validate these findings.

Safety and Toxicological Profile

The selective COX-2 inhibition by Ramifenazone is expected to result in a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1] However, all NSAIDs, including selective COX-2 inhibitors, carry potential risks.

Potential Adverse Effects:

-

Cardiovascular Events: There is an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, associated with the use of NSAIDs.[3][4]

-

Gastrointestinal Events: While the risk is lower with selective COX-2 inhibitors, there is still a potential for serious gastrointestinal adverse events such as bleeding, ulceration, and perforation.[3][4]

-

Renal Toxicity: NSAIDs can lead to renal toxicity, particularly in patients with pre-existing renal conditions.[3]

-

Hypersensitivity Reactions: Allergic reactions can occur with any medication, including Ramifenazone.

Drug Interactions: As with other NSAIDs, Ramifenazone has the potential to interact with other medications, including anticoagulants, antihypertensives, and other anti-inflammatory drugs.[5]

Conclusion and Future Directions

This compound's mechanism of action is centered on the selective inhibition of the COX-2 enzyme, leading to a reduction in the synthesis of prostaglandins that mediate pain, inflammation, and fever. This selectivity suggests a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its pharmacological activity.

Future research should focus on obtaining precise quantitative data on the COX-1/COX-2 inhibitory profile of Ramifenazone to definitively establish its selectivity index. Furthermore, detailed pharmacokinetic and clinical studies are necessary to fully elucidate its therapeutic potential and to further characterize its safety and efficacy in various clinical settings. The potential for antibacterial activity also warrants further investigation to determine the underlying mechanism and its clinical relevance.

References

-

spl medguide. DailyMed. Available from: [Link].

-

Ramifenazone | C14H19N3O | CID 5037. PubChem. Available from: [Link].

-

Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. National Institutes of Health. Available from: [Link].

-

Pharmacologic Treatments for Osteoarthritis. Consultant360. Available from: [Link].

-

Interactions – NHS SPS. Specialist Pharmacy Service. Available from: [Link].

-

Ramifenazone. DrugFuture. Available from: [Link].

-

Ramifenazone Eight Chongqing Chemdad Co. Chemdad. Available from: [Link].

-

Understanding Treatment Options for Osteoarthritis (OA) | Johns Hopkins Rheumatology. Johns Hopkins Medicine. Available from: [Link].

-

Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health. Available from: [Link].

-

Quinolone antibiotics. Royal Society of Chemistry. Available from: [Link].

-

Mechanism of action – Knowledge and References. Taylor & Francis. Available from: [Link].

-

An update on drug interactions involving anti-inflammatory and analgesic medications in oral and maxillofacial medicine: a narrative review. AME Publishing Company. Available from: [Link].

Sources

Ramifenazone chemical structure and properties

An In-Depth Technical Guide to Ramifenazone: Chemical Structure, Properties, and Analysis

Abstract

Ramifenazone, a pyrazolone derivative, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical overview of Ramifenazone, synthesizing available data on its chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies. While it is known to be a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, its clinical application has been limited by its inherent instability and comparatively lower potency than other pyrazolone derivatives.[1][3][] This document is intended for researchers, scientists, and drug development professionals, offering a detailed consolidation of the current scientific knowledge on Ramifenazone to support further research and development efforts.

Chemical Identity and Physicochemical Properties

Ramifenazone is chemically known as 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one.[5] Its core structure is based on the pyrazolone ring, a scaffold found in many pharmacologically active compounds.[1]

| Identifier | Value |

| IUPAC Name | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one[5] |

| CAS Number | 3615-24-5[5] |

| Molecular Formula | C₁₄H₁₉N₃O[5] |

| Molecular Weight | 245.32 g/mol [5] |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C[5] |

| InChI Key | XOZLRRYPUKAKMU-UHFFFAOYSA-N[5] |

| Synonyms | Isopyrine, Isopropylaminoantipyrine, Isopropylaminophenazone[5] |

Physicochemical Data

The physicochemical properties of Ramifenazone are summarized below. A notable characteristic is its instability. The compound is susceptible to oxidation at room temperature, and solutions are not stable, necessitating fresh preparation for experimental use.[]

| Property | Value | Source |

| Melting Point | 80 °C | [6][7] |

| pKa (Predicted) | 4.27 ± 0.20 | [1] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Inferred from multiple sources |

| Appearance | Solid, Off-White | Inferred from multiple sources |

Synthesis and Purification

The synthesis of Ramifenazone is typically achieved through the alkylation of 4-aminoantipyrine. While specific, detailed protocols are not widely published in peer-reviewed journals, the general pathway involves the reaction of 4-aminoantipyrine with an isopropylating agent, such as 2-bromopropane.

General Synthetic Protocol:

-

Reaction Setup: 4-aminoantipyrine is dissolved in a suitable organic solvent.

-

Addition of Reagents: An isopropylating agent, such as 2-bromopropane, is added to the solution, often in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: The mixture is typically heated under reflux for a period to drive the alkylation reaction to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is isolated. Purification is often achieved through recrystallization from a suitable solvent system, such as acetone and glacial acetic acid, to yield the final product.[7]

Mechanism of Action

Ramifenazone exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[3] It is reported to be a selective inhibitor of COX-2.[3][]

The inflammatory cascade begins with the release of arachidonic acid from cell membranes. COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized to various pro-inflammatory prostaglandins. By inhibiting COX-2, Ramifenazone effectively reduces the production of these prostaglandins at sites of inflammation. This selectivity for COX-2 is thought to confer a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which plays a role in protecting the gastric mucosa.[3]

Pharmacology and Pharmacokinetics

Pharmacological Effects

Ramifenazone exhibits a trifecta of pharmacological activities characteristic of NSAIDs:

-

Analgesic: Alleviates pain.

-

Antipyretic: Reduces fever.

These effects are a direct consequence of its inhibition of prostaglandin synthesis.

Cyclooxygenase Inhibition

The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. While Ramifenazone is described as a "very precise" and selective COX-2 inhibitor, specific IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are not available in the reviewed literature.[3][]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ramifenazone | Data not available | Data not available | Data not available |

| Celecoxib (Reference) | >50 | 0.129 | >387.6 |

| Ibuprofen (Reference) | ~1-10 | ~1-10 | ~1 |

Note: Reference values for Celecoxib and Ibuprofen are provided for context and may vary depending on the assay conditions.

Pharmacokinetics

Specific pharmacokinetic data for Ramifenazone, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in publicly available literature. However, general pharmacokinetic properties can be inferred from the broader class of pyrazolone derivatives.

-

Absorption: Pyrazolone derivatives are generally well-absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 1.5 hours.

-

Distribution: Unlike many other NSAIDs, some pyrazolone derivatives exhibit minimal binding to plasma proteins.

-

Metabolism: These compounds generally undergo extensive biotransformation in the liver.

-

Excretion: Metabolites are the primary forms excreted from the body.

Analytical Methodologies

The quantification of Ramifenazone in biological matrices and pharmaceutical formulations is crucial for research, development, and quality control. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of pyrazolone derivatives.

Protocol: HPLC-UV Analysis (Illustrative)

This protocol is a general template for the analysis of pyrazolone derivatives and would require optimization and validation for Ramifenazone.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of Ramifenazone (typically in the range of 240-280 nm for pyrazolones).

-

Sample Preparation: For formulations, dissolution in the mobile phase followed by filtration. For biological samples, protein precipitation with acetonitrile followed by centrifugation.

Protocol: LC-MS/MS Analysis (Illustrative)

LC-MS/MS provides higher sensitivity and selectivity, making it suitable for bioanalysis.

-

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns (UPLC).

-

Mass Spectrometry: Operated in positive ESI mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for Ramifenazone and an internal standard.

-

Sample Preparation: For plasma, protein precipitation or liquid-liquid extraction is typically employed to remove interferences.

Toxicology and Safety

The toxicological profile of Ramifenazone is not extensively detailed. The available acute toxicity data is presented below.

| Species | Route of Administration | LD50 (mg/kg) | Source |

| Mouse | Intraperitoneal (i.p.) | 843 | [7] |

| Mouse | Oral | 1070 | [7] |

These values indicate moderate toxicity upon acute exposure.[1] General safety assessments classify it as "Not Classified" according to GHS hazard criteria, though it is noted that it can emit toxic fumes of nitrogen oxides when heated to decomposition.[1][5]

Clinical Experience and Regulatory Status

Regulatory Status

There is no indication that Ramifenazone has been approved by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). It is listed in the FDA's Global Substance Registration System (GSRS), which is a database of substances in regulated products, but this does not imply approval.[5] In New Zealand, it does not have an individual approval for use as a chemical in its own right but may be used as a component in a product covered by a group standard.[5]

Conclusion

Ramifenazone is a selective COX-2 inhibitor with established analgesic, antipyretic, and anti-inflammatory properties. Its chemical structure and basic physicochemical characteristics are well-defined. However, a comprehensive understanding of its pharmacological and toxicological profile is hindered by a lack of publicly available quantitative data, most notably its IC50 values for COX-1 and COX-2. Furthermore, detailed protocols for its synthesis and analysis, as well as specific pharmacokinetic data, are not widely disseminated. While its clinical potential has been explored, issues with stability and relative potency appear to have limited its progression in drug development. This guide consolidates the existing knowledge on Ramifenazone, highlighting both what is known and the significant gaps that remain, to provide a foundation for future scientific inquiry.

References

-

PubChem. Ramifenazone | C14H19N3O | CID 5037. [Link]

-

ChemBK. Ramifenazone. [Link]

-

DrugFuture. Ramifenazone. [Link]

-

International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

-

ResearchGate. In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... [Link]

-

NIH. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [Link]

-

UU Research Portal. Application. [Link]

-

AJMC. Migraine Overview and Summary of Current and Emerging Treatment Options. [Link]

-

ResearchGate. IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. [Link]

Sources

An In-depth Technical Guide to the Synthesis Pathway of Ramifenazone Hydrochloride

This guide provides a comprehensive technical overview of the synthetic pathways leading to Ramifenazone Hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class.[][2] Intended for researchers, chemists, and drug development professionals, this document elucidates the chemical logic, step-by-step protocols, and critical process considerations for the synthesis of this important pharmaceutical agent. We will explore the synthesis from foundational precursors, detailing the causality behind experimental choices to ensure both scientific accuracy and practical applicability.

Introduction to Ramifenazone

Ramifenazone, chemically known as 1,2-Dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-3H-pyrazol-3-one, is recognized for its analgesic, antipyretic, and anti-inflammatory properties.[2][3] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly with a noted selectivity for COX-2, which is induced during inflammation.[4] This selectivity is a key therapeutic advantage, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

However, the free base form of Ramifenazone exhibits physical instability and is susceptible to oxidation at room temperature, which can limit its applications.[] The conversion to its hydrochloride salt, this compound, significantly enhances its stability and improves its formulation characteristics, making it the preferred form for pharmaceutical use.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of Ramifenazone reveals a straightforward and efficient synthetic strategy. The primary disconnection point is the carbon-nitrogen bond of the N-isopropylamino group at the C4 position of the pyrazolone ring. This disconnection simplifies the target molecule into two key synthons: a nucleophilic 4-aminoantipyrine core and an electrophilic isopropyl source.

This analysis leads to a convergent synthesis plan:

-

Preparation of the Core Nucleophile: Synthesis of the critical intermediate, 4-Aminoantipyrine, from a commercially available starting material, Antipyrine.

-

Formation of the Final Product: Introduction of the isopropyl group onto the 4-amino position of 4-Aminoantipyrine.

-

Salt Formation: Conversion of the Ramifenazone free base into its stable hydrochloride salt.

Caption: Retrosynthetic analysis of Ramifenazone.

Synthesis of Key Precursor: 4-Aminoantipyrine

The synthesis of 4-Aminoantipyrine is a well-established, multi-step process starting from Antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one). The pathway involves nitrosation followed by reduction.[5]

Pathway Overview

The conversion of Antipyrine to 4-Aminoantipyrine proceeds via a 4-nitroso intermediate. This electrophilic substitution at the C4 position is possible due to the electron-rich nature of the pyrazolone ring. The subsequent reduction of the nitroso group yields the desired primary amine.

Caption: Reductive amination pathway for Ramifenazone synthesis.

Experimental Protocol: Synthesis of Ramifenazone

-

In a round-bottom flask, dissolve 4-Aminoantipyrine in an excess of acetone, which also acts as the solvent.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Ramifenazone as a solid or oil.

Formation of this compound

To enhance stability, the crude Ramifenazone base is converted to its hydrochloride salt. This is a standard acid-base reaction that results in the precipitation of the crystalline salt.

Experimental Protocol: Salt Formation

-

Dissolve the crude Ramifenazone base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise to the stirred solution.

-

The this compound salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (e.g., cold diethyl ether) to remove any soluble impurities.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50°C) to yield pure this compound. [6]

Data Summary: Reactants and Conditions

| Step | Starting Material | Key Reagents | Solvent | Typical Conditions | Product |

| 1 | Antipyrine | Sodium Nitrite, Sulfuric Acid | Water | 45-50°C | 4-Nitrosoantipyrine |

| 2 | 4-Nitrosoantipyrine | Ammonium Bisulfite, Ammonia | Water | 80-100°C | 4-Aminoantipyrine |

| 3 | 4-Aminoantipyrine | Acetone, Sodium Borohydride | Acetone | 0°C to RT | Ramifenazone |

| 4 | Ramifenazone | Hydrochloric Acid | Isopropanol / Ether | RT or 0°C | Ramifenazone HCl |

Conclusion

The synthesis of this compound is a robust and well-characterized process rooted in fundamental organic chemistry principles. The pathway, beginning with the nitrosation and reduction of Antipyrine to form the key 4-Aminoantipyrine intermediate, followed by a highly efficient reductive amination to install the N-isopropyl group, represents an industrially viable route. The final conversion to the hydrochloride salt addresses the inherent stability issues of the free base, yielding a product suitable for pharmaceutical formulation. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and study this important NSAID.

References

-

PrepChem.com. Synthesis of E. 3-isopropylaniline.[Link]

-

National Institutes of Health (NIH). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction.[Link]

-

ResearchGate. Synthesis of 4-aminoantipyrine derivatives via Betti reaction.[Link]

-

ResearchGate. Synthesis of n-isopropylaniline by catalytic distillation.[Link]

-

Alfa Chemical Co., Ltd. Synthesis method of 4-aminoantipyrine.[Link]

-

SATHYABAMA Institute of Science and Technology. synthesis and characterization of 4-aminoantipyrine with 4-[n,n-bis(2-chloroethyl)amino]benzaldehyde.[Link]

-

ResearchGate. Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction.[Link]

-

National Institutes of Health (NIH). Ramifenazone | C14H19N3O | CID 5037 - PubChem.[Link]

-

DrugFuture. Ramifenazone.[Link]

-

fdagrs.com. this compound.[Link]

-

precisionFDA. this compound.[Link]

Sources

An In-Depth Technical Guide to Ramifenazone: A Pyrazolone Derivative

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ramifenazone (also known as Isopropylaminophenazone), a pyrazolone derivative with notable analgesic, anti-inflammatory, and antipyretic properties. As a member of the non-steroidal anti-inflammatory drug (NSAID) class, its mechanism and potential applications are of significant interest to the scientific community. This document delves into its chemical nature, synthesis, pharmacological profile, analytical methodologies, and safety considerations, offering a foundational resource for professionals in drug discovery and development.

The Pyrazolone Class: A Cornerstone of NSAID Chemistry

The pyrazolone core structure has long been a focal point in medicinal chemistry due to the diverse biological activities of its derivatives.[1] Compounds like Antipyrine, Aminophenazone, and Phenylbutazone were among the first synthetic organic drugs and have been widely used for their anti-inflammatory, analgesic, and antipyretic effects.[1][2][3] The primary pharmacological action of these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][2] However, the long-term use of traditional NSAIDs is often associated with gastrointestinal and renal side effects, primarily due to the non-selective inhibition of both COX-1 (constitutive) and COX-2 (inducible) isoforms.[2] This has driven the development of newer derivatives with improved selectivity and safety profiles. Ramifenazone is one such derivative, explored for its potential as a more selective COX-2 inhibitor.[2][4][][6]

Ramifenazone: Chemical and Physical Profile

Ramifenazone is chemically designated as 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one.[7] It belongs to the pyrazole class of compounds.[7][8] Its structural and physical properties are fundamental to its interaction with biological targets and its overall pharmacokinetic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉N₃O | [8][9][10] |

| Molecular Weight | 245.32 g/mol | [8][9] |

| CAS Number | 3615-24-5 | [7][8][9] |

| IUPAC Name | 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one | [8] |

| Synonyms | Isopyrine, Isopropylaminoantipyrine, Isopropylaminophenazone | [7][8][9][11] |

| Melting Point | 80°C | [9] |

| pKa (Predicted) | 4.27 ± 0.20 | [7] |

| XLogP3 | 1.6 | [8] |

Synthesis Pathway of Ramifenazone

The synthesis of pyrazolone derivatives like Ramifenazone typically involves the condensation and cyclization of appropriate precursors.[2][4] While specific industrial synthesis patents from the 1950s exist, a generalized and plausible laboratory-scale synthesis can be conceptualized based on established pyrazole chemistry.[9] A common route involves the reaction of 4-aminoantipyrine with an isopropyl halide, such as 2-bromopropane, in the presence of a base to facilitate the N-alkylation.

The causality behind this experimental choice lies in the nucleophilic nature of the amino group on the 4-aminoantipyrine core, which readily attacks the electrophilic carbon of the alkyl halide. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity and driving the reaction to completion.

Mechanism of Action and Pharmacology

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for Ramifenazone, like other pyrazolone NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[6] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][6] There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation.[2]

Ramifenazone is reported to be a selective inhibitor of COX-2.[][6] This selectivity is a key therapeutic feature, as it allows the drug to exert its anti-inflammatory and analgesic effects while potentially minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[6]

Pharmacological Effects

Ramifenazone exhibits a range of biological activities stemming from its COX inhibition:

-

Anti-inflammatory Activity: By blocking the production of inflammatory prostaglandins, it effectively reduces inflammation.[10] It is being researched as a potential therapy for osteoarthritis.[]

-

Analgesic Effects: The compound alleviates pain by reducing prostaglandin synthesis, which sensitizes nociceptors (pain receptors).[10]

-

Antipyretic Properties: It can lower fever by acting on the hypothalamus to increase heat loss, a process also mediated by prostaglandins.[10]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of pyrazolone derivatives can vary significantly. Generally, they are well-absorbed after oral administration, with peak plasma concentrations occurring within 1 to 1.5 hours.[3] These compounds undergo extensive biotransformation in the body, and some, like dipyrone, are converted into active metabolites.[3]

Specific pharmacokinetic data for Ramifenazone is not extensively detailed in publicly available literature. However, it is known to be unstable at room temperature and susceptible to oxidation, which could limit its applications and bioavailability.[] This instability suggests that its formulation and storage are critical factors for maintaining efficacy.[] The metabolism of drugs is a complex process involving multiple phases and enzymes, and reactive metabolites can sometimes be generated, leading to toxicity.[12]

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

The quantification and analysis of Ramifenazone in various matrices, such as plasma or pharmaceutical formulations, are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.[13][14] A reverse-phase HPLC (RP-HPLC) method is particularly suitable for separating Ramifenazone from other components.[13]

Self-Validating HPLC Protocol for Ramifenazone Analysis

This protocol is designed to be self-validating by incorporating system suitability tests, ensuring the reliability of the results. The choice of a C18 column is based on its versatility for separating moderately polar compounds like Ramifenazone. The mobile phase composition is selected to achieve optimal resolution and retention time.

Objective: To quantify Ramifenazone in a sample solution using RP-HPLC with UV detection.

Materials and Reagents:

-

Ramifenazone reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)[13]

-

Agilent TC C18 column (or equivalent)[15]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

-

Column: Newcrom R1 or equivalent C18 column[13]

-

Mobile Phase: Acetonitrile and water, with a small amount of acid (e.g., phosphoric acid)[13]

-

Flow Rate: 1.0 - 1.5 mL/min[15]

-

Detection Wavelength: 230 nm[15]

-

Injection Volume: 20 µL[16]

-

Column Temperature: 40°C[16]

Step-by-Step Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and acidified water in an appropriate ratio (e.g., 50:50 v/v).[17] Degas the solution using sonication or vacuum filtration.

-

Standard Solution Preparation: Accurately weigh a known amount of Ramifenazone reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.[15]

-

Sample Preparation: Dissolve the sample containing Ramifenazone in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[16]

-

System Suitability Test: Before running the samples, inject the standard solution multiple times (e.g., n=5) to check for system suitability. The acceptance criteria typically include:

-

Relative Standard Deviation (RSD) of peak area < 2%

-

Tailing factor ≤ 2

-

Theoretical plates > 2000

-

-

Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Ramifenazone in the sample by interpolating its peak area on the calibration curve.

Clinical Applications and Safety Profile

Therapeutic Use

Ramifenazone is utilized as an analgesic, antipyretic, and anti-inflammatory agent.[7][9] Its application has been particularly explored for the treatment of pain and conditions like osteoarthritis.[] However, it is important to note that other pyrazolone derivatives may possess higher activity and safety profiles, which has somewhat limited the clinical use and research focus on Ramifenazone.[]

Safety and Toxicology

The safety profile of any pharmaceutical is paramount. For Ramifenazone, toxicological data indicates moderate toxicity.

It is described as being a poison by the intravenous route and moderately toxic by ingestion and other parenteral routes.[7] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[7]

Regulatory Status

Ramifenazone does not appear to have approval from the U.S. Food and Drug Administration (FDA).[18][19][20] Regulatory information from other regions, such as New Zealand, indicates that it does not have an individual approval for use as a chemical in its own right but may be used as a component in a product covered by a group standard.[8] This limited regulatory approval underscores its status as a compound that is more prevalent in research settings than in widespread clinical practice.

Conclusion

Ramifenazone represents an interesting molecule within the broader class of pyrazolone NSAIDs. Its selective inhibition of the COX-2 enzyme positions it as a compound with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. However, challenges related to its chemical stability and a comparatively lower activity profile than other derivatives have constrained its clinical development and application.[] This technical guide provides a comprehensive foundation for understanding the chemical properties, synthesis, mechanism of action, and analytical considerations of Ramifenazone. For researchers and drug development professionals, Ramifenazone serves as an important case study in the ongoing effort to refine and improve upon established therapeutic classes, highlighting the critical interplay between efficacy, safety, and physicochemical properties in the journey from molecule to medicine.

References

-

J-Stage. Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. [Link]

-

SIELC Technologies. Separation of Ramifenazone on Newcrom R1 HPLC column. [Link]

-

AZoNetwork. Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. [Link]

-

National Institutes of Health. Ramifenazone | C14H19N3O | CID 5037 - PubChem. [Link]

-

PubMed Central. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

-

PubMed. Pyrazolone derivatives. [Link]

-

ResearchGate. Some examples of commercially available pyrazole derivatives as NSAIDs. [Link]

-

DrugFuture. Ramifenazone. [Link]

-

U.S. Food and Drug Administration. Potential Signals of Serious Risks/New Safety Information Identified by the FDA Adverse Event Reporting System (FAERS): April - June 2023. [Link]

-

Acta Poloniae Pharmaceutica. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. [Link]

-

Semantic Scholar. Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, ramifenazone and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry. [Link]

-

CAS Common Chemistry. Ramifenazone. [Link]

-

NMPA. RAMIFENAZONE HYDROCHLORIDE. [Link]

-

Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

U.S. Food and Drug Administration. Cancer Accelerated Approvals - Withdrawn. [Link]

-

PubMed Central. Drug Metabolism and Toxicological Mechanisms. [Link]

-

PubMed. Safety profile of ramelteon from the perspective of physicians and pharmacists: a 20-year real-world pharmacovigilance analysis based on the FAERS database. [Link]

-

PubMed. Bioactivation potential of thiophene-containing drugs. [Link]

-

PubMed Central. Safety profile of ramelteon from the perspective of physicians and pharmacists: a 20-year real-world pharmacovigilance analysis based on the FAERS database. [Link]

-

Regulations.gov. HYMAN, PHELPS & MCNAMARA, P.C.. [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. Ramifenazone | C14H19N3O | CID 5037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ramifenazone [drugfuture.com]

- 10. Buy Ramifenazone | 3615-24-5 | >98% [smolecule.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Drug Metabolism and Toxicological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of Ramifenazone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, ramifenazone and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 15. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]

- 16. guidechem.com [guidechem.com]

- 17. ptfarm.pl [ptfarm.pl]

- 18. April - June 2023 | Potential Signals of Serious Risks/New Safety Information Identified by the FDA Adverse Event Reporting System (FAERS) | FDA [fda.gov]

- 19. Withdrawn | Cancer Accelerated Approvals | FDA [fda.gov]

- 20. Safety profile of ramelteon from the perspective of physicians and pharmacists: a 20-year real-world pharmacovigilance analysis based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Stability of Ramifenazone

Foreword

Ramifenazone, a pyrazolone derivative, is recognized for its analgesic, antipyretic, and anti-inflammatory properties.[] As a non-steroidal anti-inflammatory drug (NSAID), it holds therapeutic promise. However, a significant hurdle in its clinical and commercial development is its inherent physical and chemical instability.[] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and evaluating the stability of Ramifenazone. In the absence of extensive published stability data specific to this molecule, this document synthesizes foundational principles of drug stability, draws analogies from structurally related compounds, and presents a robust methodological approach for a thorough stability assessment.

Physicochemical Properties and Inherent Stability Challenges

Ramifenazone, chemically known as 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one, is a member of the pyrazole class of compounds.[2] Its structure, featuring a pyrazolone ring, is central to both its therapeutic activity and its stability profile.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉N₃O | [2] |

| Molecular Weight | 245.32 g/mol | [2] |

| pKa (Predicted) | 4.27 ± 0.20 | [3] |

The primary stability concerns for Ramifenazone are its poor stability at room temperature and its high susceptibility to oxidation.[] This necessitates that formulations be prepared immediately before use and underscores the importance of a comprehensive stability testing program early in the development process.[]

Potential Degradation Pathways: A Mechanistic Perspective

While specific degradation pathways for Ramifenazone are not extensively documented in publicly available literature, we can hypothesize potential routes based on the chemistry of the pyrazolone core and related compounds like antipyrine. The primary modes of degradation for such molecules often involve hydrolysis, oxidation, and photolysis.

Oxidative Degradation

Oxidation is a key instability factor for Ramifenazone.[] The pyrazolone ring and the amino side chain are likely sites for oxidative attack. Potential mechanisms include:

-

N-dealkylation: The isopropylamino group could be a target for oxidative N-dealkylation.

-

Ring Opening: Oxidative cleavage of the pyrazolone ring can lead to a variety of degradation products.

-

Formation of N-oxides: The nitrogen atoms in the pyrazolone ring could be susceptible to oxidation to form N-oxides.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals, particularly those with amide or lactam functionalities. The pyrazolone ring of Ramifenazone contains an amide bond that could be susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to ring opening and the formation of new, potentially inactive, species.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. Aromatic and heterocyclic ring systems, such as the pyrazolone in Ramifenazone, can absorb UV light and undergo degradation. The specific photolytic degradation pathway would need to be elucidated through photostability studies as outlined in ICH Q1B.

Caption: Hypothetical Degradation Pathways for Ramifenazone.

A Framework for Stability Assessment: Experimental Protocols

A robust stability testing program is crucial for any pharmaceutical compound. The following protocols, based on ICH guidelines, provide a framework for assessing the stability of Ramifenazone.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[4][5][6]

Objective: To generate degradation products to a target level of 5-20% to facilitate the development of a stability-indicating analytical method.[7]

Protocol:

-

Preparation of Stock Solution: Prepare a 1 mg/mL solution of Ramifenazone in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Heat at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

Withdraw samples at each time point, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Keep at room temperature for a specified period.

-

Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide.

-

Keep at room temperature, protected from light, for a specified period.

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Store the solid drug substance at an elevated temperature (e.g., 60°C) in a stability chamber.

-

Withdraw samples at specified time points and prepare solutions for analysis.

-

-

Photostability Testing:

-

Expose the solid drug substance and a solution of the drug to a light source that provides a combination of UV and visible light, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

-

Analysis: Analyze all samples using a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector.

Caption: Workflow for Forced Degradation Studies.

Solid-State Characterization

The physical properties of a drug substance can significantly impact its stability and processability.[8]

Techniques for Solid-State Characterization:

-

X-Ray Powder Diffraction (XRPD): To identify the crystalline form (polymorph) of Ramifenazone and to detect any changes in crystallinity upon storage.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and to detect any polymorphic transitions or interactions with excipients.

-

Thermogravimetric Analysis (TGA): To measure changes in mass as a function of temperature, which can indicate desolvation or decomposition.

-

Dynamic Vapor Sorption (DVS): To assess the hygroscopicity of the drug substance.

-

Particle Size and Shape Analysis: To characterize the morphology of the drug particles, which can influence dissolution and stability.

Analytical Methodologies

A validated stability-indicating analytical method is the cornerstone of any stability study.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or PDA detection is the most common technique for separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[2] A method for the analysis of Ramifenazone in bovine plasma using LC-MS/MS has been reported and could be adapted for stability studies.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown degradation products.

Formulation and Excipient Considerations

The choice of excipients can have a profound impact on the stability of a drug product.[9][10] Drug-excipient compatibility studies are therefore a critical component of pre-formulation work.[11][12]

Common Excipient Interactions:

-

Moisture: Hygroscopic excipients can absorb water, which can accelerate hydrolytic degradation.[9]

-

pH Modifiers: The micro-pH within a formulation can influence the rate of acid or base-catalyzed degradation.

-

Reducing Sugars: Excipients like lactose can react with amine-containing drugs (Maillard reaction), although this is less likely with Ramifenazone's secondary amine.

-

Lubricants: Magnesium stearate has been reported to interact with some APIs.

Protocol for Excipient Compatibility Studies:

-

Prepare binary mixtures of Ramifenazone with each proposed excipient (e.g., in a 1:1 ratio).

-

Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 and 4 weeks).

-

Analyze the samples at each time point using DSC to detect any changes in thermal behavior and by a stability-indicating HPLC method to quantify any degradation.

Summary and Recommendations

The inherent instability of Ramifenazone, particularly its susceptibility to oxidation, presents a significant challenge in its development.[] A proactive and thorough stability assessment program is essential to mitigate these risks.

Key Recommendations:

-

Early-Stage Forced Degradation Studies: Conduct comprehensive forced degradation studies early in development to understand the degradation profile of Ramifenazone.

-

Thorough Solid-State Characterization: Fully characterize the solid-state properties of the drug substance to identify the most stable crystalline form.

-

Systematic Excipient Compatibility Screening: Perform systematic drug-excipient compatibility studies to select appropriate excipients for a stable formulation.

-

Development of a Validated Stability-Indicating Method: A robust analytical method is a prerequisite for accurate stability assessment.

-

Protective Packaging: Consider the use of packaging that protects against light and moisture to enhance the shelf-life of the final drug product.

By implementing this structured approach to stability evaluation, researchers and drug development professionals can gain a comprehensive understanding of the stability profile of Ramifenazone, enabling the development of a safe, effective, and stable pharmaceutical product.

References

-

Chowdhury, M. A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4983. Available from: [Link]

-

Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

-

Forced Degradation Studies. MedCrave online. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available from: [Link]

-

How Excipients Impact Drug Absorption, Stability, and Shelf Life. AdvaCare Pharma. Available from: [Link]

-

Proposed pathways of antipyrine degradation. ResearchGate. Available from: [Link]

-

Ramifenazone | C14H19N3O | CID 5037. PubChem. Available from: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

-

Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, ramifenazone and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry. Atlantic Technological University (ATU). Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]

-

Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available from: [Link]

-

Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Veeprho. Available from: [Link]

-

Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. Available from: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

-

Forced Degradation Studies. Coriolis Pharma. Available from: [Link]

-

Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. National Center for Biotechnology Information. Available from: [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Available from: [Link]

-

CHEMICAL STABILITY OF DRUGS. IIP Series. Available from: [Link]

-

The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic. MDPI. Available from: [Link]

-

Pharmaceutical Solid State Materials Characterisation. Intertek. Available from: [Link]

-

Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization. Available from: [Link]

Sources

- 2. Ramifenazone | C14H19N3O | CID 5037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. quercus.be [quercus.be]

Ramifenazone Hydrochloride CAS number 18342-39-7

An In-depth Technical Guide to Ramifenazone Hydrochloride (CAS 18342-39-7)

Introduction

This compound (CAS No. 18342-39-7) is the hydrochloride salt of Ramifenazone, a pyrazolone derivative classified as a non-steroidal anti-inflammatory drug (NSAID).[] Known chemically as 1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one hydrochloride, it is also referred to by synonyms such as Isopyrin hydrochloride and 4-(Isopropylamino)antipyrine Hydrochloride.[2][3] This compound has been recognized for its therapeutic potential as an analgesic, antipyretic, and anti-inflammatory agent.[2][3][4] Its significance lies in the pyrazoline scaffold, a structure found in many pharmacologically active molecules.[] While it has been a subject of research, particularly for conditions like osteoarthritis, its clinical application has been limited by its physical instability at room temperature and susceptibility to oxidation.[] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical properties, mechanism of action, synthesis, and analytical characterization.

Physicochemical Characteristics

This compound is a white solid compound.[5] Its fundamental properties are crucial for its formulation, delivery, and interaction with biological systems. The hydrochloride salt form generally enhances the stability and solubility of the parent compound, Ramifenazone.

Chemical Structure

The molecular structure consists of a central pyrazolone ring, which is fundamental to its pharmacological activity.

Caption: Mechanism of action showing selective COX-2 inhibition.

Pharmacokinetics and Metabolism: An Overview

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). [6]While detailed, specific pharmacokinetic data for this compound is not extensively published, general principles for pyrazolone derivatives can be applied.

-

Absorption: Following oral administration, NSAIDs are typically well-absorbed from the gastrointestinal tract. [7]* Distribution: Once in the bloodstream, the drug is distributed to various tissues. The volume of distribution for related pyrazolones is moderate. [7]* Metabolism: The liver is the primary site of metabolism for pyrazolone compounds. Key metabolic pathways for similar drugs include demethylation and acylation. [7]It is anticipated that Ramifenazone undergoes significant hepatic biotransformation before excretion.

-

Excretion: The metabolites and any unchanged drug are primarily eliminated from the body via the kidneys in the urine. [7]

Caption: Conceptual ADME pathway for this compound.

Synthesis and Manufacturing Insights

The synthesis of Ramifenazone, like many pyrazole derivatives, can be approached via the Knorr pyrazole synthesis or adaptations thereof. [8]This classic method involves the condensation of a β-ketoester with a hydrazine derivative. For Ramifenazone, a plausible route involves the modification of a pre-formed pyrazolone ring, such as that in 4-Aminoantipyrine, a common starting material.

A potential synthesis workflow would involve the reductive amination of 4-Aminoantipyrine with acetone to introduce the isopropylamino group at the C4 position.

Caption: Plausible synthesis workflow for this compound.

Analytical Methodologies

Robust analytical methods are essential for the quantification and confirmation of this compound in bulk materials, pharmaceutical formulations, and biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques. [9][10]

Workflow for Analytical Testing

Caption: General analytical workflow for Ramifenazone HCl.

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is adapted from established methods for related pyrazolone compounds and is designed for quantification and stability testing. [11]

-

Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity II). [11][12]2. Chromatographic Conditions:

-